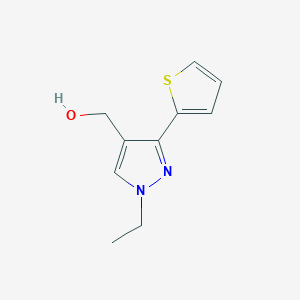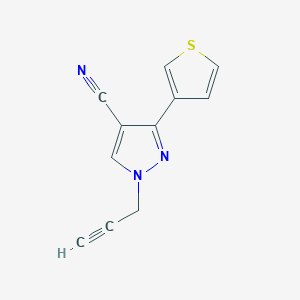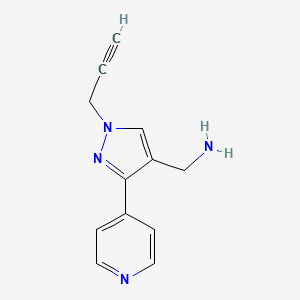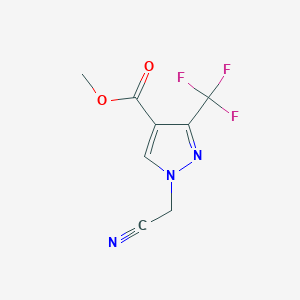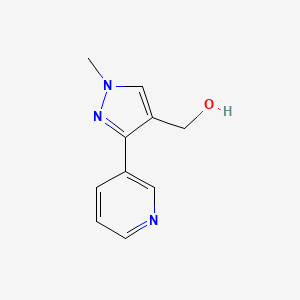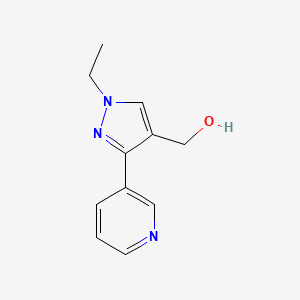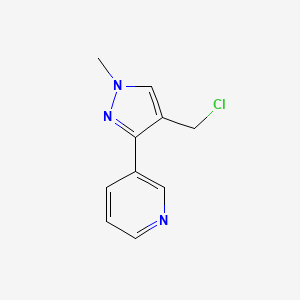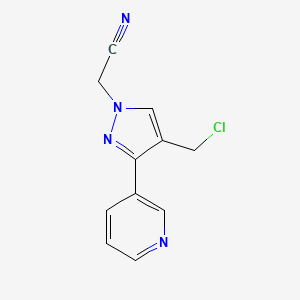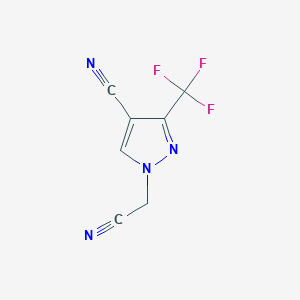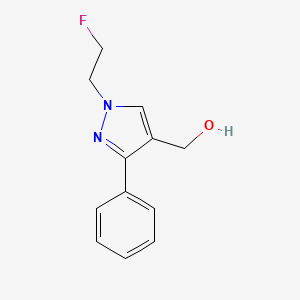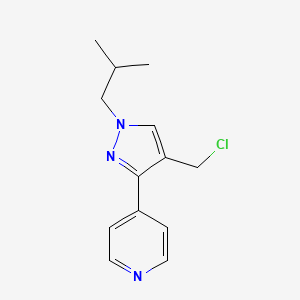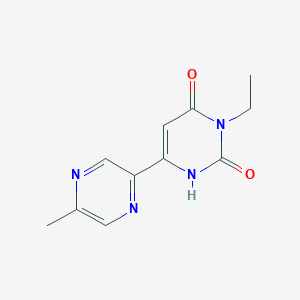
3-乙基-6-(5-甲基吡嗪-2-基)-1,2,3,4-四氢嘧啶-2,4-二酮
描述
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-E-6-M-TPD) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a relatively simple organic molecule, consisting of three carbon atoms, four nitrogen atoms, and six hydrogen atoms. It is a colorless solid that has a melting point of 132–134 °C and a boiling point of 243–245 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
科学研究应用
Antitubulin Agents
Compounds based on the tetrahydropyrimidine scaffold, such as the one , have been synthesized and evaluated for their antiproliferative activity on cancer cell lines. They function as antitubulin agents, disrupting the microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and potentially to apoptotic cell death .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell growth with low micromolar IC50 values against a panel of cancer cell lines. Its interaction with tubulin at micromolar levels can lead to the accumulation of cells in the G2/M phase of the cell cycle, which is a critical control point before cells enter mitosis .
Selectivity for Cancer Cells
An important aspect of cancer treatment is the selective targeting of cancer cells while sparing normal cells. This compound has demonstrated that it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents can exert their effects. The compound has been found to be very effective in inducing apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells .
Synthesis Methodology
The synthesis of related compounds often involves solvent- and catalyst-free methods under microwave irradiation, which are environmentally friendly and economically beneficial. Such methods are significant for the large-scale production and potential pharmaceutical applications .
Broad Bioactivity Spectrum
Compounds with similar structures have been associated with a broad spectrum of bioactivity, including antiviral, antiulcer, antibacterial, antifungal, and antituberculosis properties. This suggests that the compound may also possess a wide range of potential therapeutic applications beyond its antitumor activity .
属性
IUPAC Name |
3-ethyl-6-(5-methylpyrazin-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-15-10(16)4-8(14-11(15)17)9-6-12-7(2)5-13-9/h4-6H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHDIXXRZDVYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=NC=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



